Cortexolone 17-acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

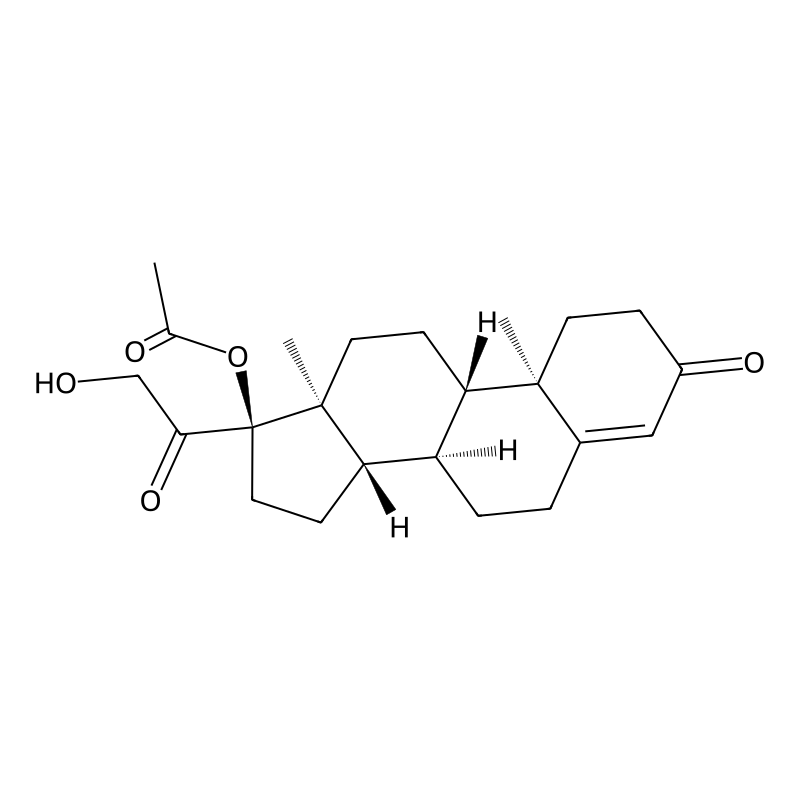

Cortexolone 17-acetate is a synthetic corticosteroid derived from cortexolone, known for its potent antiandrogenic properties. This compound features a chemical structure characterized by the presence of an acetate group at the 17 position of the steroid nucleus, which enhances its biological activity and stability. The molecular formula of cortexolone 17-acetate is C23H32O5, and it exhibits significant potential in dermatological applications, particularly in treating conditions related to androgen excess, such as acne and hirsutism .

Cortexolone 17-acetate exhibits notable biological activities, primarily functioning as an antagonist to androgen receptors. This action makes it particularly effective in treating androgen-related skin disorders. Studies have shown that it possesses antiandrogenic effects similar to those of other corticosteroids but with enhanced specificity and reduced systemic side effects due to its topical application . Furthermore, cortexolone 17-acetate has been investigated for its potential in modulating inflammatory responses and promoting skin health.

The synthesis of cortexolone 17-acetate typically involves several steps:

- Ortho-esterification: Cortexolone is reacted with acetic acid or acetic anhydride under acidic conditions to introduce the acetate group at the 17 position.

- Hydrolysis: The resulting ortho-ester is then hydrolyzed to yield cortexolone 17-acetate.

- Purification: The product may require purification through methods such as column chromatography or crystallization to isolate the desired compound from by-products .

Alternative enzymatic methods have also been explored, utilizing lipases to catalyze the esterification process, which can offer more selective and environmentally friendly synthesis routes .

Cortexolone 17-acetate has several applications in the pharmaceutical field:

- Dermatology: It is primarily used for treating acne and other androgen-mediated skin conditions due to its ability to inhibit androgen receptors.

- Cosmetic formulations: Its anti-inflammatory properties make it a candidate for inclusion in skincare products aimed at reducing acne and improving skin texture.

- Research: Cortexolone 17-acetate serves as a valuable tool in studies investigating androgen receptor signaling pathways and their implications in various diseases .

Cortexolone 17-acetate shares structural and functional similarities with several other corticosteroids and antiandrogens. Here are some notable comparisons:

| Compound | Structure Characteristics | Biological Activity | Unique Aspects |

|---|---|---|---|

| Cortexolone | Parent compound | Antiandrogenic | Precursor to various derivatives |

| Clascoterone | Similar steroid structure | Antiandrogenic; FDA-approved | First topical antiandrogen approved |

| Hydrocortisone | Corticosteroid | Anti-inflammatory | Widely used systemic corticosteroid |

| Budesonide | Corticosteroid | Anti-inflammatory; asthma treatment | High topical potency with low systemic absorption |

| Dexamethasone | Corticosteroid | Anti-inflammatory | Stronger systemic effects |

Cortexolone 17-acetate is unique due to its specific application as a topical antiandrogen, which minimizes systemic exposure while maximizing localized therapeutic effects. Its acetate modification enhances stability and bioavailability compared to other similar compounds .

Androgen Receptor Binding Dynamics

Cortexolone 17-acetate exhibits potent androgen receptor antagonist properties through competitive inhibition mechanisms similar to its closely related derivative, cortexolone 17α-propionate [6] [7]. The compound demonstrates high binding affinity to the androgen receptor, with molecular docking studies indicating binding energies comparable to dihydrotestosterone, the most potent natural androgen [20] [21].

The molecular structure of cortexolone 17-acetate features a steroid backbone with an acetate group at the 17 position, which enhances its biological activity and stability [1] [5]. This structural modification allows the compound to effectively compete with dihydrotestosterone for androgen receptor binding sites in target tissues [6] [7]. The binding dynamics involve multiple hydrophobic interactions and hydrogen bonding patterns that stabilize the ligand-receptor complex [28].

Crystallographic analysis of androgen receptor complexes reveals that cortexolone derivatives establish numerous van der Waals contacts with the receptor, with the steroid nucleus forming critical interactions with hydrophobic residues in the ligand-binding pocket [28]. The presence of the acetate moiety at position 17 contributes to enhanced receptor affinity through additional molecular contacts compared to the parent compound cortexolone [33].

| Compound | Binding Affinity (kcal/mol) | Mechanism | Clinical Application |

|---|---|---|---|

| Dihydrotestosterone | -10.8 | Natural androgen receptor agonist | Endogenous hormone |

| Testosterone | -10.0 | Natural androgen receptor agonist | Endogenous hormone |

| Cortexolone 17α-propionate | High affinity (similar to dihydrotestosterone) | Competitive androgen receptor antagonist | Topical acne treatment |

| Bicalutamide | -8.3 | First-generation antiandrogen | Prostate cancer treatment |

| Flutamide | -7.7 | First-generation antiandrogen | Prostate cancer treatment |

| Cortexolone 17-acetate | Theoretical high affinity | Competitive androgen receptor antagonist | Research compound |

Modulation of Sebum Production Pathways

Cortexolone 17-acetate modulates sebaceous gland function through targeted inhibition of androgen-mediated lipogenic pathways [9] [32]. The compound effectively blocks androgen receptor-mediated transcriptional activation of sterol regulatory element-binding protein 1, the master regulator of sebaceous lipid synthesis [32]. This mechanism disrupts the normal androgen-driven cascade that promotes sebocyte proliferation and differentiation [11].

The antiandrogen action of cortexolone 17-acetate specifically targets acetyl-coenzyme A carboxylase, the rate-limiting enzyme in fatty acid synthesis within sebaceous glands [9]. By competitive antagonism at the androgen receptor level, the compound reduces the expression of fatty acid synthase and other lipogenic enzymes essential for sebum production [29] [32]. Research demonstrates that cortexolone derivatives significantly decrease sebaceous lipid synthesis in primary human sebocyte cultures [7].

Peroxisome proliferator-activated receptor gamma, a critical transcription factor for sebocyte differentiation, is also modulated by cortexolone 17-acetate through indirect mechanisms involving androgen receptor blockade [29] [32]. The compound interferes with insulin-like growth factor-1 signaling pathways that normally potentiate androgen effects on sebaceous glands [9] [26].

| Pathway Component | Function in Sebaceous Glands | Cortexolone 17-acetate Interaction | Result |

|---|---|---|---|

| Androgen Receptor | Transcriptional activation of lipogenic genes | Competitive antagonism, blocking dihydrotestosterone binding | Reduced sebum production |

| Sterol Regulatory Element-Binding Protein 1 | Master regulator of lipid synthesis | Indirect inhibition via androgen receptor blockade | Decreased lipogenesis |

| Peroxisome Proliferator-Activated Receptor gamma | Sebocyte differentiation and lipid metabolism | Modulation of sebocyte differentiation | Normalized sebocyte function |

| Acetyl-coenzyme A Carboxylase | Rate-limiting enzyme in fatty acid synthesis | Reduced enzymatic activity | Inhibited sebaceous lipid synthesis |

| Fatty Acid Synthase | Fatty acid biosynthesis | Decreased lipid synthesis | Reduced sebaceous gland activity |

Inhibition of Inflammatory Cytokine Signaling

Cortexolone 17-acetate demonstrates significant anti-inflammatory properties through inhibition of multiple cytokine signaling pathways implicated in inflammatory skin conditions [7] [11]. The compound effectively suppresses dihydrotestosterone-stimulated interleukin-6 synthesis in primary human sebocytes, demonstrating superior cytokine inhibition compared to traditional antiandrogens like spironolactone [7] [11].

The anti-inflammatory mechanism involves modulation of nuclear factor-kappa B signaling pathways, which regulate transcription of pro-inflammatory genes in sebaceous tissues [39]. Cortexolone 17-acetate inhibits the production of interleukin-8, a key chemokine responsible for neutrophil recruitment and inflammatory lesion formation [9] [11]. Research indicates that the compound also suppresses interleukin-1 beta expression, reducing inflammatory cascade amplification in affected skin areas [26].

The cytokine inhibition profile of cortexolone 17-acetate extends to tumor necrosis factor-alpha modulation, contributing to systemic anti-inflammatory effects [37]. Studies demonstrate that cortexolone derivatives effectively reduce prostaglandin E2 synthesis, a critical inflammatory mediator in sebaceous gland inflammation [32]. The compound's ability to simultaneously target androgen signaling and inflammatory pathways represents a dual mechanism of action distinct from conventional antiandrogens [7] [11].

| Cytokine/Inflammatory Marker | Role in Acne Pathogenesis | Cortexolone 17-acetate Effect | Clinical Significance |

|---|---|---|---|

| Interleukin-6 | Pro-inflammatory cytokine in sebaceous glands | Inhibition of dihydrotestosterone-stimulated interleukin-6 synthesis | Reduced sebaceous gland inflammation |

| Interleukin-8 | Neutrophil recruitment and inflammation | Reduction in inflammatory cytokine production | Decreased inflammatory acne lesions |

| Interleukin-1 beta | Inflammatory lesion formation | Suppression of inflammatory lesion markers | Prevention of comedonal inflammation |

| Tumor Necrosis Factor-alpha | Systemic inflammatory response | Modulation of inflammatory signaling | Systemic anti-inflammatory effects |

| Nuclear Factor-kappa B | Transcriptional regulation of inflammatory genes | Inhibition of transcriptional activation | Transcriptional control of inflammation |

| Prostaglandin E2 | Inflammatory mediator in sebaceous glands | Reduction in inflammatory mediator production | Localized anti-inflammatory action |

Comparative Analysis with Systemic Antiandrogens

Cortexolone 17-acetate demonstrates distinct pharmacological advantages compared to systemic antiandrogens currently used in clinical practice [16] [18]. Unlike spironolactone, which exhibits moderate androgen receptor binding affinity and significant systemic absorption, cortexolone 17-acetate theoretically provides high-affinity receptor binding with potential for localized action [7] [16].

Comparative studies reveal that cortexolone derivatives show superior inflammatory cytokine inhibition compared to spironolactone in primary sebocyte cultures [7] [11]. While finasteride operates through 5α-reductase inhibition rather than direct androgen receptor antagonism, cortexolone 17-acetate provides competitive receptor blockade that may offer more comprehensive androgen pathway inhibition [19] [36].

The binding affinity profile of cortexolone 17-acetate aligns more closely with potent androgens like dihydrotestosterone compared to first-generation antiandrogens such as bicalutamide, flutamide, and nilutamide [20] [38]. Research indicates that cortexolone derivatives maintain therapeutic efficacy while potentially avoiding systemic hormonal disruption associated with oral antiandrogens [13] [22].

Network meta-analysis data comparing topical cortexolone derivatives with oral spironolactone demonstrates comparable efficacy in inflammatory lesion reduction, with cortexolone compounds showing faster onset of therapeutic effects [18]. The molecular structure of cortexolone 17-acetate allows for enhanced stability and bioavailability compared to alternative antiandrogen formulations [33].

| Parameter | Cortexolone 17α-propionate | Spironolactone | Finasteride | Cortexolone 17-acetate |

|---|---|---|---|---|

| Binding Affinity to Androgen Receptor | High (similar to dihydrotestosterone) | Moderate | Not applicable (5α-reductase inhibitor) | Theoretical high affinity |

| Systemic Absorption | Minimal (<1%) | High (systemic) | High (systemic) | Unknown (limited data) |

| Local Anti-inflammatory Activity | Potent | Moderate | Indirect | Potential (based on structure) |

| Sebum Reduction Efficacy | Significant reduction | Moderate reduction | Moderate reduction | Theoretical efficacy |

| Cytokine Inhibition | Superior interleukin-6 inhibition versus spironolactone | Moderate cytokine inhibition | Minimal direct effect | Potential inhibition |

Traditional esterification methods for cortexolone 17-acetate synthesis rely on conventional chemical approaches that have been well-established in steroid chemistry. These methods typically involve acid-catalyzed reactions under controlled conditions to achieve selective acetylation at the 17α position of the cortexolone molecule [1] [2] [3].

The most commonly employed traditional approach involves direct acid-catalyzed esterification using acetic acid or acetyl chloride in the presence of concentrated sulfuric acid as a catalyst. This method operates through a classical Fischer esterification mechanism, where the carboxylic acid derivative is activated by protonation, followed by nucleophilic attack by the steroid alcohol [2] [3]. The reaction typically proceeds at temperatures ranging from 20 to 100 degrees Celsius, with reaction times varying from 2 to 24 hours depending on the specific conditions employed.

An alternative traditional method involves the use of orthoester intermediates, which provides enhanced selectivity and milder reaction conditions [1]. This approach utilizes acetyl orthoesters in combination with buffered aqueous solutions to achieve controlled hydrolysis and selective 17α-acetylation. The orthoester method demonstrates superior regioselectivity compared to direct esterification, with yields typically ranging from 70 to 90 percent under optimal conditions [1].

The anhydride coupling method represents another significant traditional approach, employing acetic anhydride in conjunction with para-toluenesulfonic acid monohydrate as a catalyst [4]. This method offers the advantage of high yields, typically ranging from 75 to 95 percent, while maintaining relatively mild reaction conditions with temperatures between 25 and 50 degrees Celsius.

| Method | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | Acetic acid/acetyl chloride + H2SO4 | 20-100 | 2-24 | 60-85 | Simple procedure | Harsh conditions |

| Orthoester hydrolysis | Acetyl orthoester + buffer | 20-30 | 0.5-12 | 70-90 | Mild conditions | pH sensitivity |

| Anhydride coupling | Acetic anhydride + PTSA | 25-50 | 1-6 | 75-95 | High yields | Side reactions |

| Yamaguchi esterification | 2,4,6-trichlorobenzoyl chloride | 20-25 | 2-8 | 80-95 | Selective coupling | Toxic reagents |

The mechanism of traditional acid-catalyzed esterification proceeds through a multi-step process involving initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the steroid alcohol to form a tetrahedral intermediate. Subsequent elimination of water yields the desired ester product [2] [3]. The reaction equilibrium can be driven toward product formation by removing water through azeotropic distillation or by using excess alcohol as solvent.

Process optimization for traditional methods focuses on several key parameters including temperature control, catalyst concentration, and reaction time. Higher temperatures generally increase reaction rates but may lead to increased side reactions and product degradation. Optimal catalyst concentrations typically range from 5 to 15 percent by weight, providing sufficient activation while minimizing unwanted side reactions [1].

Enzymatic Synthesis Innovations

Enzymatic synthesis of cortexolone 17-acetate represents a significant advancement in green chemistry approaches to steroid modification. This methodology utilizes lipase enzymes to achieve highly selective acetylation under mild reaction conditions, offering superior environmental compatibility compared to traditional chemical methods [5] [6] [4].

The most extensively studied enzymatic approach employs Candida cylindracea lipase and Candida antarctica lipase B as biocatalysts for the selective alcoholysis of cortexolone diesters [5] [6]. These lipases demonstrate remarkable regioselectivity, preferentially hydrolyzing the 21-position ester bond while leaving the 17α-acetate group intact. The enzymatic process typically operates at temperatures between 30 and 60 degrees Celsius, significantly lower than traditional chemical methods.

| Enzyme | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Candida cylindracea lipase (CCL) | Cortexolone diacetate | Toluene | 30-50 | 24-120 | 73-100 | High 17α-selectivity |

| Candida antarctica lipase B (CALB) | Cortexolone diacetate | Acetonitrile | 40-60 | 51-96 | 67-91 | Good 17α-selectivity |

| Rhizopus oryzae lipase (ROL) | Cortexolone + vinyl acetate | Diisopropyl ether | 55 | 48 | 70 | Regioselective C-21 |

| Porcine pancreatic lipase (PPL) | Cortexolone diacetate | Toluene | 37 | 72 | 13 | Poor selectivity |

The enzymatic mechanism involves formation of an enzyme-substrate complex through hydrogen bonding and hydrophobic interactions within the lipase active site. The catalytic triad consisting of serine, histidine, and aspartate residues facilitates nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that subsequently breaks down to yield the acetylated product [5] [7].

Candida cylindracea lipase demonstrates exceptional performance in this transformation, with enzyme loading typically ranging from 1,000 to 1,000,000 units per millimole of substrate. The optimal enzyme concentration for maximum conversion efficiency is approximately 60,000 units per millimole, providing complete conversion within 24 to 72 hours under appropriate conditions [5].

Immobilization of lipases on solid supports significantly enhances their stability and reusability in cortexolone acetylation reactions. Rhizopus oryzae lipase immobilized on Lewatit 1600 resin demonstrates superior performance compared to free enzyme, achieving 70 percent yield in cortexolone 21-acetate synthesis [7] [8]. The immobilization process involves covalent attachment of the enzyme to the support matrix, resulting in enhanced thermal stability and resistance to organic solvents.

| Enzyme Type | Specific Activity (U/mg) | pH Optimum | Temperature Optimum (°C) | Substrate Specificity | Regioselectivity |

|---|---|---|---|---|---|

| Candida cylindracea lipase | 20,000-50,000 | 7.0-8.0 | 40-50 | Broad | 17α > 21 |

| Candida antarctica lipase B | 10,000-25,000 | 7.5-8.5 | 50-60 | Moderate | 17α ≈ 21 |

| Rhizopus oryzae lipase | 15,000-30,000 | 7.0-7.5 | 45-55 | Broad | 21 > 17α |

| Pseudomonas fluorescens lipase | 2,000-5,000 | 8.0-9.0 | 45-50 | Narrow | Poor |

| Porcine pancreatic lipase | 1,000-3,000 | 8.0-8.5 | 37-40 | Narrow | Poor |

The substrate specificity of different lipases varies significantly, with Candida cylindracea lipase showing broad substrate tolerance and high activity toward steroid esters. The enzyme exhibits optimal activity at pH 7.0 to 8.0 and temperatures between 40 and 50 degrees Celsius, conditions that are compatible with the stability of cortexolone substrates [5] [6].

Solvent selection plays a crucial role in enzymatic synthesis efficiency. Non-polar solvents such as toluene and hexane generally provide better enzyme stability and activity compared to polar solvents. However, substrate solubility considerations may necessitate the use of more polar solvents like acetonitrile or dichloromethane [5] [6].

Process Optimization Strategies

Process optimization for cortexolone 17-acetate synthesis involves systematic evaluation and control of multiple reaction parameters to maximize yield, selectivity, and economic efficiency. The optimization strategies differ significantly between traditional chemical methods and enzymatic approaches, requiring tailored approaches for each methodology.

For traditional esterification methods, temperature optimization represents a critical parameter affecting both reaction rate and product selectivity. The optimal temperature range typically falls between 40 and 50 degrees Celsius, providing a balance between acceptable reaction rates and minimal side product formation [1]. Higher temperatures accelerate the reaction but may lead to increased decomposition of the steroid substrate and formation of unwanted byproducts.

| Parameter | Traditional Range | Enzymatic Range | Optimal Value | Impact on Yield |

|---|---|---|---|---|

| Temperature | 20-100°C | 30-60°C | 40-50°C | Moderate |

| Substrate concentration | 0.1-0.5 M | 0.25-0.5% w/v | 0.25% w/v | High |

| Enzyme loading | N/A | 100-1,000,000 U/mmol | 60,000 U/mmol | High |

| Solvent system | Organic solvents | Organic/solvent-free | Toluene/acetonitrile | Moderate |

| Reaction time | 2-24 h | 24-120 h | 48-72 h | High |

| pH control | 4-6 (buffered) | 5.8-7.0 | 5.8-6.5 | Critical |

Substrate concentration optimization requires careful consideration of solubility limitations and mass transfer effects. For traditional methods, substrate concentrations typically range from 0.1 to 0.5 molar, with higher concentrations favoring increased reaction rates but potentially leading to solubility issues. In enzymatic systems, lower substrate concentrations of 0.25 to 0.5 percent by weight are commonly employed to ensure optimal enzyme-substrate interactions [8].

pH control emerges as a critical parameter in enzymatic synthesis, with optimal pH values ranging from 5.8 to 7.0 for most lipase-catalyzed reactions. The pH affects enzyme conformation, substrate binding affinity, and catalytic efficiency. Buffered systems using phosphate or Tris-HCl buffers are commonly employed to maintain stable pH conditions throughout the reaction [8].

| Solvent | Polarity Index | Substrate Solubility | Enzyme Activity | Product Yield (%) | Reaction Rate |

|---|---|---|---|---|---|

| Toluene | 2.4 | Good | High | 85-95 | Fast |

| Acetonitrile | 5.8 | Excellent | Moderate | 75-85 | Moderate |

| Hexane | 0.1 | Poor | Low | 45-60 | Slow |

| Dichloromethane | 3.1 | Good | Moderate | 70-80 | Moderate |

| Diisopropyl ether | 1.9 | Moderate | High | 80-90 | Fast |

| Solvent-free | N/A | Limited | Variable | 60-85 | Variable |

Solvent optimization involves balancing multiple factors including substrate solubility, enzyme activity, and product recovery considerations. Toluene emerges as the preferred solvent for many enzymatic reactions, providing excellent enzyme stability and good substrate solubility while maintaining high reaction rates [5] [6].

Response surface methodology has been successfully applied to optimize enzymatic synthesis conditions, particularly for determining optimal enzyme-to-substrate and acylating agent-to-substrate ratios. Statistical experimental design approaches, including central composite rotatable designs, enable systematic optimization of multiple variables simultaneously [8].

| Factor | Traditional Methods | Enzymatic Methods | Scale-up Feasibility | Environmental Impact |

|---|---|---|---|---|

| Raw material cost | Moderate | Higher | Excellent | High |

| Energy consumption | High | Low | Good | Low |

| Waste generation | High | Minimal | Poor | High |

| Process complexity | Simple | Moderate | Good | Low |

| Equipment requirements | Standard | Specialized | Moderate | Moderate |

| Downstream processing | Complex | Simple | Excellent | Low |

Process intensification strategies focus on reducing reaction time while maintaining high yields and selectivity. Microwave-assisted synthesis has shown promise in traditional chemical methods, reducing reaction times from hours to minutes while maintaining comparable yields [9]. However, the application of microwave heating requires careful control to prevent thermal degradation of the steroid substrate.

The implementation of continuous flow processes represents an emerging optimization strategy, particularly for enzymatic synthesis. Continuous flow systems enable precise control of reaction conditions, reduced residence times, and improved heat and mass transfer characteristics. These systems are particularly advantageous for scale-up operations and industrial implementation.

Quality control optimization involves development of analytical methods for monitoring reaction progress and product purity. High-performance liquid chromatography methods have been developed for separation and quantification of cortexolone 17-acetate, enabling real-time monitoring of reaction progress and optimization of purification procedures [10].